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Compound of Interest

Compound Name: Isohopeaphenol

Cat. No.: B15592739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the

characterization of isohopeaphenol, a complex resveratrol tetramer. It includes detailed tables

of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive

experimental protocols, and visualizations of the compound's characterization workflow and its

potential impact on cellular signaling pathways.

Spectroscopic Data for Isohopeaphenol
Characterization
The structural elucidation of isohopeaphenol relies heavily on a combination of NMR and MS

techniques. While data is often presented in comparison to its isomer, hopeaphenol, this

section consolidates the available spectroscopic information for isohopeaphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the complex three-dimensional structure of

isohopeaphenol. Both ¹H and ¹³C NMR data, along with two-dimensional techniques like

COSY, HSQC, and HMBC, are crucial for assigning the chemical shifts of each proton and

carbon atom in the molecule.

Table 1: ¹H NMR (Proton NMR) Spectroscopic Data for Isohopeaphenol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

Assignment

Data not explicitly

available in search

results

Table 2: ¹³C NMR (Carbon-13 NMR) Spectroscopic Data for Isohopeaphenol

Chemical Shift (δ) ppm Assignment

Data not explicitly available in search results

Note: Specific ¹H and ¹³C NMR chemical shift values for isohopeaphenol were not available in

the provided search results. The data for its isomer, (+)-hopeaphenol, is more commonly

reported and has been used for comparative purposes in the literature to confirm the structure

of isohopeaphenol.[1]

Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation

pattern of isohopeaphenol, aiding in its identification and structural confirmation. High-

resolution mass spectrometry (HRMS) allows for the determination of the elemental

composition.

Table 3: Mass Spectrometry Data for Isohopeaphenol
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m/z Ion Type Fragmentation Details

907 [M+H]⁺

Precursor ion for tetrameric

stilbenes including

isohopeaphenol.[2]

Specific fragment ions not

detailed

The fragmentation pattern of

isohopeaphenol can be

compared with that of a pure

standard for positive

identification in a crude extract.

[2]

Experimental Protocols
The following sections outline the generalized experimental methodologies for the

spectroscopic analysis of stilbenoids like isohopeaphenol.

NMR Spectroscopy Protocol
Sample Preparation:

A purified sample of isohopeaphenol is dissolved in a suitable deuterated solvent (e.g.,

methanol-d₄, acetone-d₆, or DMSO-d₆).

The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field

NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain

a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.
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2D NMR experiments are performed to establish proton-proton and proton-carbon

correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry Protocol
Sample Preparation:

A solution of the purified isohopeaphenol is prepared in a suitable solvent, typically

methanol or acetonitrile.

The solution may be diluted to an appropriate concentration for introduction into the mass

spectrometer.

Data Acquisition (LC-MS/MS):

The sample is injected into a liquid chromatography (LC) system coupled to a tandem mass

spectrometer (MS/MS).

The LC separates the components of the sample before they enter the mass spectrometer.

The mass spectrometer is operated in a positive or negative ion mode, with electrospray

ionization (ESI) being a common technique for this class of compounds.

A full scan MS experiment is performed to determine the mass-to-charge ratio (m/z) of the

molecular ion.

A product ion scan (MS/MS) is then performed on the precursor ion (e.g., m/z 907 for the

protonated molecule) to generate a fragmentation pattern.[2]

Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for the

characterization of isohopeaphenol and a postulated signaling pathway based on its known

biological activity.

Experimental Workflow for Isohopeaphenol
Characterization
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Workflow for the isolation and structural elucidation of isohopeaphenol.

Postulated Signaling Pathway for Isohopeaphenol's
Cytotoxic Effects

Postulated inhibition of the PI3K/Akt pathway by isohopeaphenol leading to apoptosis.
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Biological Activity and Signaling Pathways
Isohopeaphenol has demonstrated cytotoxic activity against certain cancer cell lines. While

the precise molecular mechanisms are still under investigation, polyphenols, as a class, are

known to modulate various signaling pathways involved in cancer progression. It is plausible

that isohopeaphenol exerts its effects through the inhibition of pro-survival pathways, such as

the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this

pathway can lead to a decrease in cell proliferation and survival, and the induction of apoptosis

(programmed cell death). Further research is needed to definitively map the signaling cascades

directly affected by isohopeaphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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